molecular formula C31H45N3O10 B12742192 17Aag metabolite M5 CAS No. 169521-73-7

17Aag metabolite M5

Cat. No.: B12742192
CAS No.: 169521-73-7
M. Wt: 619.7 g/mol
InChI Key: BDPJPPWISVHITL-AXONLCQGSA-N
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Description

17AAG Metabolite M5 is a crucial analytical standard for researchers investigating the pharmacokinetics and biotransformation pathways of 17-AAG (17-allylamino-17-demethoxygeldanamycin or tanespimycin). 17-AAG is a first-in-class inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that stabilizes numerous oncogenic client proteins, including HER2, EGFR, AKT, and B-RAF . By binding to the N-terminal ATP-binding pocket of Hsp90, 17-AAG disrupts its chaperone function, leading to the ubiquitin-proteasome-mediated degradation of these client proteins and the simultaneous induction of anti-tumor activity . The metabolic profile of geldanamycin derivatives like 17-AAG is complex and involves pathways such as quinone reduction, glutathione conjugation, and oxidative metabolism mediated primarily by cytochrome P450 enzymes, including CYP3A4 . As a defined metabolite, this compound serves as an essential tool for quantifying drug exposure, identifying metabolic hotspots, and understanding inter-individual variability in drug metabolism. Its availability supports vital research in cancer biology and drug development, particularly in studies focusing on overcoming drug resistance and optimizing the efficacy of Hsp90-targeted therapies. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

169521-73-7

Molecular Formula

C31H45N3O10

Molecular Weight

619.7 g/mol

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(2,3-dihydroxypropylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate

InChI

InChI=1S/C31H45N3O10/c1-16-10-21-26(33-14-20(36)15-35)23(37)13-22(28(21)39)34-30(40)17(2)8-7-9-24(42-5)29(44-31(32)41)19(4)12-18(3)27(38)25(11-16)43-6/h7-9,12-13,16,18,20,24-25,27,29,33,35-36,38H,10-11,14-15H2,1-6H3,(H2,32,41)(H,34,40)/b9-7-,17-8+,19-12+/t16-,18+,20?,24+,25+,27-,29+/m1/s1

InChI Key

BDPJPPWISVHITL-AXONLCQGSA-N

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC(CO)O)/C)OC)OC(=O)N)\C)C)O)OC

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCC(CO)O)C)OC)OC(=O)N)C)C)O)OC

Origin of Product

United States

Elucidation of 17aag Metabolite M5 Biotransformation Pathways

Oxidative Metabolism of 17-DMAG: Precursor to M5 Formation

The formation of the M5 metabolite is a multi-step process initiated by the oxidative metabolism of 17-DMAG. This process is primarily characterized by hydroxylation and subsequent dehydration reactions.

Enzymatic Hydroxylation of 17-DMAG Leading to Carbinolamine Intermediate (M2)

The initial step in the formation of M5 is the hydroxylation of 17-DMAG to produce a carbinolamine intermediate, designated as M2. nih.gov This reaction involves the addition of a hydroxyl group to the carbon atom adjacent to the nitrogen in the dimethylaminoethylamino side chain of 17-DMAG. nih.gov While carbinolamines are often unstable, the M2 intermediate is stabilized by the presence of the adjacent quinone group, which allows for the delocalization of the lone pair of nitrogen electrons. nih.gov

Dehydration Reaction of M2 to Form the Imine Metabolite (M5)

Following its formation, the stable carbinolamine intermediate (M2) undergoes a dehydration reaction, which involves the loss of a water molecule (H₂O). nih.gov This loss results in the formation of a carbon-nitrogen double bond, yielding the imine metabolite M5. nih.govresearchgate.net This transformation is a key step in the biotransformation cascade of 17-DMAG. nih.gov

Structural Characterization of M5 as an Imine Metabolite through Mass Spectrometry Analysis

The structural identity of M5 as an imine metabolite has been confirmed through liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. nih.gov The mass spectrum of M5 shows a molecular ion (Mᵣ) at m/z 615, which corresponds to a loss of two mass units from the hydroxylated precursor, consistent with the loss of a water molecule. nih.govresearchgate.net Further fragmentation analysis in the MS/MS spectrum of M5 reveals a base product ion peak at m/z 304, which is also observed in the MS/MS spectrum of the M2 intermediate, supporting the proposal that M5 is derived from M2. nih.govresearchgate.net The absence of ions at m/z 72 and 58, which are characteristic of the N,N-dimethylethanamine moiety, further suggests that the metabolic modification occurred on this side chain. nih.govresearchgate.net

Enzymatic Systems Governing M5 Formation from 17-DMAG

The biotransformation of 17-DMAG to M5 is catalyzed by specific enzymes within the cytochrome P450 (CYP) superfamily, a major system involved in drug metabolism. nih.govmdpi.com

Identification of Primary Cytochrome P450 Isoenzymes (CYP3A4, CYP3A5) Responsible for 17-DMAG Oxidation Leading to M5

Reaction phenotyping experiments utilizing recombinant human P450s and selective chemical inhibitors have identified CYP3A4 and CYP3A5 as the principal isoenzymes responsible for the oxidative metabolism of 17-DMAG that leads to the formation of M5 and other metabolites. nih.govresearchgate.net Studies using ketoconazole, a potent CYP3A inhibitor, demonstrated a significant reduction (75% to 88%) in the formation of M5's precursor (M2) and other primary metabolites of 17-DMAG in human liver microsomes. nih.gov Of the two, CYP3A4 exhibits a higher rate of formation for the various metabolites of 17-DMAG compared to CYP3A5. nih.gov

Contribution of Other CYP Isoforms to the Overall Biotransformation of 17-DMAG

Table 1: Key Metabolites in the Biotransformation of 17-DMAG to M5

Metabolite Precursor Key Transformation Method of Characterization
M2 17-DMAG Enzymatic Hydroxylation LC-MS/MS

| M5 | M2 | Dehydration | LC-MS/MS |

Table 2: Cytochrome P450 Isoenzymes Involved in 17-DMAG Metabolism

CYP Isoenzyme Role in 17-DMAG Metabolism Relative Contribution
CYP3A4 Primary oxidative metabolism Major
CYP3A5 Oxidative metabolism Major, but lower activity than CYP3A4
CYP2C8 Minor contribution (to M6 formation) Minor
CYP2D6 Minor contribution (to M6 formation) Minor
CYP2A6 Minor contribution (to M6 formation) Minor
CYP2C19 Minor contribution (to M6 formation) Minor

| CYP1A2 | Minor contribution (to M6 formation) | Minor |

Table 3: Compound Names

Abbreviation/Code Full Compound Name
17-AAG 17-(allylamino)-17-demethoxygeldanamycin
17-DMAG 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin
M2 Carbinolamine intermediate of 17-DMAG
M5 Imine metabolite of 17-DMAG

| M6 | An oxidative metabolite of 17-DMAG |

Factors Influencing the Stability and Detection of Carbinolamine and Imine Metabolites in Biological Systems

The biotransformation of xenobiotics, including the heat shock protein 90 (Hsp90) inhibitor 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), often proceeds through the formation of reactive intermediates. Among these, carbinolamine and imine metabolites are significant but pose considerable analytical challenges due to their inherent instability. In the metabolic pathway of a related compound, 17-DMAG, hydroxylation adjacent to a nitrogen atom leads to a stable carbinolamine intermediate (M2), which subsequently loses a water molecule to form an imine metabolite, designated as M5. nih.gov While carbinolamines are typically transient, they can, under specific circumstances, be stabilized, as can their corresponding imines. nih.gov The stability and successful detection of these metabolites are paramount for understanding the complete metabolic profile of a parent drug and assessing any potential toxicological implications. unige.chacs.org

The formation of such reactive metabolites is a critical consideration in drug development, as they can interact with cellular macromolecules like proteins and DNA, potentially leading to adverse drug reactions. numberanalytics.com Therefore, screening for these metabolites has become an integral part of the early drug development process. numberanalytics.com

Factors Influencing Stability

The stability of carbinolamine and imine metabolites in biological systems is not static but is influenced by a combination of chemical and environmental factors. These factors dictate the equilibrium between the parent compound, the carbinolamine, the imine, and subsequent degradation products. nih.govresearchgate.net

Key influencing factors include:

pH: The hydrogen ion concentration of the medium is a critical determinant of stability. The hydrolysis of imines and the degradation of carbinolamines are often acid-catalyzed. colab.wsmasterorganicchemistry.com For instance, the degradation of dantrolene (B1669809), which involves a carbinolamine intermediate, exhibits a distinct pH-rate profile, with maximum stability observed around pH 7.4. scirp.orgresearchgate.net In weakly acidic solutions (pH 1-6), the formation of the carbinolamine can be the rate-limiting step in hydrolysis, whereas in neutral to basic conditions, other steps may become rate-limiting. masterorganicchemistry.com

Temperature: As with most chemical reactions, temperature affects the rate of degradation. researchgate.netslideshare.net Studies on the carbinolamine-containing drug trimelamol (B1217834) have shown that its degradation pathways are temperature-dependent. colab.ws The stability of dantrolene was also found to be significantly influenced by temperature, with studies conducted across a range from 25°C to 75°C. scirp.orgresearchgate.net

Chemical Structure: The electronic environment surrounding the carbinolamine or imine functional group plays a crucial role. Electron-withdrawing groups adjacent to the carbinolamine or imine can stabilize these moieties. nih.gov This stabilization effect has been observed in metabolites of various compounds.

Matrix Effects: Biological matrices such as plasma, urine, or tissue homogenates are complex mixtures. The presence of salts and other endogenous components can interfere with the stability and measurement of metabolites. nih.gov

Table 1: Factors Affecting Carbinolamine and Imine Metabolite Stability

FactorInfluence on StabilityExample/Citation
pHAcid-catalyzed hydrolysis is a common degradation pathway. Stability is often maximal in a narrow pH range.Dantrolene shows maximum stability at pH 7.4. scirp.orgresearchgate.net Hydrazone bond hydrolysis is pH-sensitive. researchgate.net
TemperatureHigher temperatures generally increase the rate of degradation reactions.Degradation of trimelamol is temperature-dependent. colab.ws
Chemical StructureAdjacent electron-withdrawing groups can stabilize the carbinolamine or imine moiety.Stabilization of carbinolamines and imines by adjacent electron-withdrawing groups has been noted. nih.gov
Biological MatrixEndogenous components can interfere with analysis and potentially affect metabolite stability.Matrix effects can reduce the accuracy of quantification. nih.gov

Factors Influencing Detection

The detection of carbinolamine and imine metabolites is challenging due to their low concentrations in complex biological samples and their inherent reactivity and instability. unige.chacs.org This necessitates specialized analytical strategies.

Key factors and techniques in their detection include:

Analytical Instrumentation: The primary tool for identifying and quantifying drug metabolites is liquid chromatography coupled with mass spectrometry (LC-MS). unige.chnih.gov High-resolution mass spectrometry (HR-MS) is particularly valuable for obtaining accurate mass measurements, which aids in structure elucidation. nih.govnih.gov

Trapping Agents: Due to the transient nature of many reactive metabolites, a common strategy is in situ trapping. unige.ch This involves adding a nucleophilic agent to the incubation mixture to form a stable conjugate with the reactive species. For example, potassium cyanide can be used to trap iminium ions, forming stable cyanide adducts that can be readily detected by LC-MS. sci-hub.senih.gov

Hydrogen/Deuterium Exchange (HDX): Online HDX coupled with mass spectrometry is a powerful technique for characterizing imine or enamine structures. These functional groups can cause additional mass-to-charge ratio increases during HDX, which helps to confirm their presence and pinpoint the site of metabolism. nih.govresearchgate.net

Sample Handling and Preparation: The conditions used during sample collection, storage, and preparation are critical. Factors like temperature and pH must be controlled to prevent the degradation of unstable metabolites before analysis. researchgate.netscribd.com

Table 2: Analytical Approaches for Detecting Carbinolamine and Imine Metabolites

Technique/ApproachPrinciple and ApplicationCitation
LC-MS/HR-MSProvides separation and sensitive detection, with high-resolution instruments offering exact mass data for structural confirmation.A primary tool for identifying metabolites in complex biological matrices. unige.chnih.gov
In Situ TrappingUses trapping agents (e.g., potassium cyanide, glutathione) to form stable adducts with reactive intermediates for easier detection.Cyanide is used to trap iminium ions. sci-hub.senih.gov
Hydrogen/Deuterium Exchange (HDX)-MSExchangeable protons on or adjacent to imine/enamine groups cause characteristic mass shifts, aiding in structural identification.Helps to confirm imine or enamine structures and locate the metabolism site. nih.govresearchgate.net
Controlled Sample HandlingMaintaining specific pH and temperature conditions during sample processing to minimize ex vivo degradation.Essential for preserving the integrity of unstable metabolites. researchgate.netscribd.com

Molecular and Cellular Activities Attributed to 17aag Metabolite M5

Characterization of M5 as an Active Oxidative Metabolite

Metabolite M5 is formed through the oxidative metabolism of its parent compound. researchgate.netnih.gov Specifically, it is a product of the N-demethylation of entrectinib. d-nb.info Studies using human liver microsomes have been instrumental in elucidating the biotransformation pathways of Hsp90 inhibitors. nih.gov In the case of 17-(dimethylaminoethylamino)-17-demethoxygeldanamycin (17-DMAG), a derivative of geldanamycin (B1684428), in vitro metabolic profiling has shown that the primary biotransformations are hydroxylation and demethylation on its side chains. nih.gov The metabolite M5 of 17-DMAG, for instance, exhibits a molecular weight indicating a loss of H2O from a hydroxylated form of the parent compound. researchgate.net This oxidative modification is significant as it gives rise to a metabolite that retains biological activity. d-nb.info

Direct Receptor Interactions: Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway by M5

A crucial aspect of M5's activity is its direct interaction with and inhibition of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway. drugbank.com The VEGF/VEGFR system is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. researchgate.net Both VEGFR1 and VEGFR2 have been identified as client proteins of Hsp90, making them susceptible to the effects of Hsp90 inhibitors. researchgate.net

In vitro biochemical and cellular assays have demonstrated that M5, an active metabolite of regorafenib, inhibits the activity of several tyrosine kinases, including VEGFR1, VEGFR2, and VEGFR3, at clinically achievable concentrations. drugbank.com This inhibition disrupts the downstream signaling cascades that are normally initiated by the binding of VEGF to its receptors. nih.govassaygenie.com

Downstream Cellular and Molecular Consequences of VEGFR Pathway Modulation by M5

The inhibition of VEGFR signaling by M5 leads to a cascade of downstream cellular and molecular events. The activation of VEGFR-2 by VEGF typically triggers several key signaling pathways, including the PI3K/Akt/mTOR and the Ras/Raf/MEK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival. frontiersin.orgnumberanalytics.comfrontiersin.org By inhibiting VEGFR, M5 effectively blocks these downstream pathways. researchgate.net

This blockade of VEGFR-2 and its downstream signaling has been shown to inhibit angiogenesis in various models. researchgate.net The disruption of these pathways ultimately hinders the formation of new blood vessels, which is essential for supplying tumors with nutrients and oxygen.

Potential Interplay with Parent Compound (17-DMAG) and the Broader Hsp90 Inhibition Cascade

The interplay between the parent compound and its metabolites can lead to a more sustained and multifaceted attack on tumor cells. The parent compound may have a broader spectrum of Hsp90 client protein degradation, while specific metabolites like M5 may exhibit more targeted activities, such as the potent inhibition of the VEGFR pathway. drugbank.com

Investigation of M5's Role in Modulating Oncogenic Signaling Pathways (e.g., MAPK, AKT) through VEGFR Inhibition

The inhibition of VEGFR by M5 has significant implications for key oncogenic signaling pathways, namely the MAPK and AKT pathways. frontiersin.org These pathways are frequently dysregulated in cancer and play a central role in cell growth, differentiation, survival, and adhesion. news-medical.net

The activation of VEGFR is a known upstream event that can trigger both the PI3K/AKT and the MAPK/ERK signaling cascades. numberanalytics.com Therefore, by inhibiting VEGFR, M5 can effectively suppress the activation of these critical oncogenic pathways. frontiersin.org Studies have shown that Hsp90 inhibitors can lead to a decrease in the phosphorylation and activation of ERK, a key component of the MAPK pathway. frontiersin.org Similarly, the inhibition of Hsp90 has been shown to reduce the expression of Akt. nih.gov This modulation of the MAPK and AKT pathways through VEGFR inhibition is a key mechanism by which M5 exerts its anti-tumor effects.

Table 1: Kinases Inhibited by M5 (Active Metabolite of Regorafenib)

Kinase Target
RET
VEGFR1
VEGFR2
VEGFR3
KIT
PDGFR-alpha
PDGFR-beta
FGFR1
FGFR2
TIE2
DDR2
TrkA
Eph2A
RAF-1
BRAF
BRAFV600E
SAPK2
PTK5
Abl

Data sourced from in vitro biochemical or cellular assays. drugbank.com

Analytical and Methodological Approaches for 17aag Metabolite M5 Research

Advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Metabolite Identification, Profiling, and Quantification

The identification and quantification of drug metabolites like M5 heavily rely on the sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govtechnologynetworks.com This technique is the cornerstone for metabolite profiling in complex biological matrices such as plasma or liver microsome incubates. nih.govdovepress.com The process involves chromatographic separation of the parent drug and its metabolites followed by mass spectrometric detection.

For the analysis of 17-AAG and its metabolites, a reversed-phase high-performance liquid chromatography (HPLC) system is typically used. nih.gov Detection is achieved using a triple-quadrupole mass spectrometer, which allows for selected reaction monitoring (SRM). This mode provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte. nih.govnih.gov While specific parameters for M5 are not detailed in the literature, the approach would be analogous to that of the well-characterized parent drug 17-AAG and its primary metabolite 17-AG. semanticscholar.org Ionization is often performed using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.govsemanticscholar.org

Table 1: Representative LC-MS/MS Parameters for Analysis of 17-AAG and its Metabolites

ParameterSettingPurpose
Chromatography
ColumnReversed-phase C18 or PhenylSeparates compounds based on hydrophobicity.
Mobile PhaseGradient of acetonitrile and water with 0.1% acetic acidElutes compounds from the column for detection.
Flow Rate500 µL/minControls the speed of separation.
Mass Spectrometry
Ionization ModeNegative Ion APCI or ESIGenerates charged molecules for MS analysis.
MS/MS ModeSelected Reaction Monitoring (SRM)Provides specificity and sensitivity for quantification.
Precursor Ion (Q1)Specific m/z for the target moleculeSelects the molecule of interest.
Product Ion (Q3)Specific m/z of a fragmentConfirms the identity of the selected molecule.

This table is illustrative of the typical methods used for analyzing 17-AAG and its metabolites. Specific mass transitions for M5 would require experimental determination.

In Vitro Metabolic Stability Assays Utilizing Liver Microsomes and Recombinant Enzymes

In vitro metabolic stability assays are fundamental to predicting the metabolic fate of a drug candidate. springernature.comnuvisan.com These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes. bioivt.com The primary systems used are liver microsomes, which are rich in cytochrome P450 (CYP450) enzymes, and recombinant enzymes, which allow for the study of a single specific enzyme's activity. bioivt.comresearchgate.net

In a typical assay to study M5 formation, the parent compound, 17-AAG, is incubated with human liver microsomes (HLMs) in the presence of the cofactor NADPH to initiate the metabolic reactions. nih.gov Samples are taken at various time points, and the reaction is stopped. The concentration of the parent drug (17-AAG) and the formation of metabolites, including M5, are then measured using LC-MS/MS. nih.gov This data allows for the calculation of key pharmacokinetic parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint), which describe how quickly the compound is cleared by the liver enzymes. nuvisan.com Studies on similar compounds show that 17-AAG undergoes extensive oxidative metabolism in HLMs. nih.gov

Application of Selective Cytochrome P450 Chemical Inhibitors for Mechanistic Elucidation of M5 Formation

To identify the specific enzyme(s) responsible for a particular metabolic reaction, selective chemical inhibitors are used. nih.gov This approach is critical for understanding potential drug-drug interactions. The metabolism of 17-AAG to its various metabolites is known to be mediated by CYP450 enzymes. nih.gov The CYP3A4 isoform is responsible for metabolizing over 30% of clinical drugs and is a primary candidate for the metabolism of many xenobiotics. mdpi.commdpi.com

In this method, 17-AAG would be incubated with human liver microsomes in the presence and absence of a panel of specific CYP450 inhibitors. A significant reduction in the formation of metabolite M5 in the presence of a specific inhibitor points to the corresponding enzyme as the primary catalyst for that reaction. For instance, a decrease in M5 formation when co-incubated with ketoconazole would strongly suggest that CYP3A4 is the main enzyme involved. nih.gov

Table 2: Selective Chemical Inhibitors for Cytochrome P450 Isoforms

InhibitorTarget EnzymeRole in Mechanistic Studies
KetoconazoleCYP3A4Used to determine the involvement of CYP3A4 in a metabolic pathway. nih.gov
SulfaphenazoleCYP2C9Used to probe the role of CYP2C9. nih.gov
QuinidineCYP2D6Used to assess the contribution of CYP2D6.
FurafyllineCYP1A2Used to investigate the involvement of CYP1A2.

Cellular and Biochemical Assays for Functional Characterization of M5's Biological Activity, including VEGFR Inhibition

A crucial aspect of metabolite research is determining whether the metabolites are pharmacologically active. The parent compound, 17-AAG, is a well-known inhibitor of Heat shock protein 90 (Hsp90), which leads to a variety of downstream anti-tumor effects, including anti-angiogenic properties. nih.govnih.gov These effects are partly mediated through the destabilization of client proteins like vascular endothelial growth factor receptor (VEGFR). The potential biological activity of metabolite M5, particularly its ability to inhibit VEGFR, would be assessed using a variety of cellular and biochemical assays.

Biochemical assays, such as kinase activity assays, would directly measure the ability of isolated M5 to inhibit the enzymatic activity of VEGFR. Cellular assays would involve treating cancer cell lines or endothelial cells with M5 to observe effects on cell viability, proliferation, and signaling pathways downstream of VEGFR. While the parent compound 17-AAG is known to affect HIF-1α, a key regulator of VEGF, specific functional data for M5's activity against VEGFR is not prominently available in existing literature. researchgate.net

Strategies for Investigating Metabolite-Enzyme Interactions and Kinetics

Understanding the kinetics of metabolite formation provides insight into the efficiency of the enzymatic reaction. This is achieved by determining the Michaelis-Menten kinetic parameters: Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum reaction rate). nih.gov

To determine these parameters for M5 formation, a series of incubations would be performed using varying concentrations of the substrate, 17-AAG, with a fixed amount of human liver microsomes or a specific recombinant CYP enzyme. nih.gov The rate of M5 formation at each substrate concentration is measured. These rates are then plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to calculate Km and Vmax. This information helps in predicting the rate of metabolism at different drug concentrations in the body. For comparison, the apparent Km value for the formation of the primary active metabolite 17-AG from 17-AAG in human liver microsomes has been determined to be 29.1 μM. nih.gov

Table 3: Example of Enzyme Kinetic Parameters for a 17-AAG Metabolite

MetaboliteParent CompoundEnzyme SourceKm (μM)
17-AG17-AAGHuman Liver Microsomes29.1 nih.gov
M517-AAGHuman Liver MicrosomesTo be determined

This table illustrates the type of kinetic data generated from such studies, using the known value for the 17-AG metabolite as a reference.

Table 4: Compound Names Mentioned in this Article

Abbreviation/NameFull Chemical Name
17-AAG17-(Allylamino)-17-demethoxygeldanamycin (Tanespimycin)
17-AG17-Amino-17-demethoxygeldanamycin
M5Imine metabolite of 17-AAG
Ketoconazole1-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethan-1-one
SulfaphenazoleN'-(1-phenyl-1H-pyrazol-5-yl)sulfanilamide
Quinidine(S)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methanol
Furafylline1,8-Dimethyl-3-(2-furanylmethyl)-3,7-dihydro-1H-purine-2,6-dione
NADPHNicotinamide adenine dinucleotide phosphate
VEGFRVascular Endothelial Growth Factor Receptor
HIF-1αHypoxia-inducible factor 1-alpha

Broader Implications and Future Research Trajectories for 17aag Metabolite M5

Contribution of Specific Metabolites to the Overall Pharmacological Profile and Therapeutic Outcome of Hsp90 Inhibitors

The future of Hsp90 inhibitor development hinges on elucidating the individual roles of each metabolite. A comprehensive understanding of how metabolites like M5 interact with Hsp90, their potency compared to the parent drug, and their unique pharmacokinetic profiles is a critical and underexplored area of research. Determining whether M5 possesses synergistic, antagonistic, or distinct activities from 17-AAG and 17-AG is essential for accurately modeling the dose-response relationship and predicting clinical outcomes.

Table 1: Key Metabolites of Tanespimycin (17-AAG)

Compound NameAbbreviation / DesignationMetabolic PathwayKnown Activity
17-allylamino-17-demethoxygeldanamycin (B10781263)17-AAG (Parent Drug)N/APotent Hsp90 inhibitor. cancer.gov
17-amino-17-demethoxygeldanamycin17-AGOxidative metabolism of the 17-allylamino side chain. medchemexpress.comActive metabolite, also inhibits Hsp90 client protein stability. nih.govhaematologica.org
17-demethoxy-17-((2,3-dihydroxypropylamino)-geldanamycin)Metabolite M5Oxidative metabolism of the 17-allylamino side chain. medchemexpress.comLargely uncharacterized.
17-AAG Hydroquinone (B1673460)17-AAGH2Reduction by NQO1. invivogen.comMore potent Hsp90 inhibitor than 17-AAG. invivogen.com

Exploration of Novel Biological Targets and Off-Targets of M5 beyond VEGFR Inhibition

A crucial avenue for future research is the comprehensive profiling of the biological targets of metabolite M5. Hsp90 inhibitors exert their effects by destabilizing a wide array of client proteins crucial for tumor growth and survival, including kinases, transcription factors, and signaling proteins. nih.gov Vascular Endothelial Growth Factor Receptor (VEGFR) is one such client protein, and its degradation is a known downstream effect of Hsp90 inhibition by parent compounds like 17-AAG. nih.govfrontiersin.org

However, the specific interaction of 17-AAG metabolites with this and other pathways is not fully understood. The hypothesis that M5 may have its own target profile, potentially including direct or indirect effects on VEGFR, remains to be experimentally validated. It is plausible that the structural modifications in M5—specifically the dihydroxypropylamino group—could alter its binding affinity for Hsp90 or confer affinity for entirely new "off-target" proteins.

Future research must employ advanced proteomics and biochemical screening techniques to map the interactome of M5. This includes:

In vitro binding assays to determine the affinity of M5 for Hsp90 and other potential targets like VEGFR.

Cell-based assays to observe the effect of M5 on the degradation of a panel of known Hsp90 client proteins.

Unbiased chemoproteomic approaches to identify novel binding partners and off-targets within the cellular proteome.

Such studies will be instrumental in determining whether M5 contributes to the anti-angiogenic effects of 17-AAG therapy or if it possesses a unique pharmacological signature that could be either beneficial or detrimental. This knowledge is paramount for a complete understanding of the drug's mechanism of action.

Development of Advanced Computational and Systems Biology Models for Predicting Metabolite Activity and Fate

The complexity of drug metabolism necessitates the use of advanced computational tools to predict the formation, activity, and fate of metabolites. Physiologically-based pharmacokinetic (PBPK) and systems biology models are becoming increasingly vital in drug development. For 17-AAG, PBPK models have been developed to describe the pharmacokinetics of the parent drug and its primary metabolite, 17-AG, in various tissues and tumors. plos.org These models can predict cellular concentrations and estimate the impact on oncoproteins like Raf-1. plos.org

A significant future direction is the expansion of these models to include the complete metabolic profile of 17-AAG, incorporating currently underrepresented metabolites like M5. To achieve this, several research steps are necessary:

Enzyme Phenotyping: Identifying the specific cytochrome P450 (CYP) and other enzymes responsible for the formation of M5.

Kinetic Parameter Estimation: Determining the rates of formation and clearance for M5 to build accurate kinetic models.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using the chemical structure of M5 to predict its binding affinity to Hsp90 and other potential targets.

By integrating these data, systems biology models can simulate the dynamic interplay between 17-AAG and all its metabolites, providing a more holistic prediction of their combined effect on cellular networks. Such models could predict how genetic polymorphisms in metabolic enzymes might alter the ratio of 17-AG to M5, potentially influencing therapeutic response or toxicity.

Design of Metabolically Stable Analogues to Optimize Therapeutic Properties

A primary goal in medicinal chemistry is the design of drug analogues with improved metabolic stability and optimized therapeutic profiles. The extensive metabolism of 17-AAG, while producing the active metabolite 17-AG, also represents a liability that can lead to complex pharmacokinetics and potential drug-drug interactions. haematologica.orgcancer.gov The development of second- and third-generation Hsp90 inhibitors has largely focused on overcoming the poor solubility and metabolic instability of the parent geldanamycin (B1684428) and its early derivatives. cancer.gov

Understanding the metabolic fate of 17-AAG, including the formation of M5, provides crucial information for the rational design of new analogues. Future design strategies could aim to either:

Block Metabolism: Introduce chemical modifications at the site of metabolism (the 17-position) to prevent the formation of metabolites altogether, leading to a more predictable pharmacokinetic profile.

Promote Favorable Metabolism: Design "pro-drugs" that are efficiently converted into a single, highly potent metabolite, while minimizing the formation of less active or potentially toxic species.

If metabolite M5 is found to have low activity or undesirable off-target effects, future drug design efforts would focus on creating analogues that are resistant to the specific oxidative pathway that generates it. Conversely, if M5 is discovered to have a uniquely beneficial activity, analogues could be designed to specifically promote its formation. This metabolite-centric approach to drug design is a key trajectory for optimizing Hsp90-targeted therapies.

Translational Research Prospects for Understanding Metabolite-Mediated Efficacy in Disease Models

Translational research is essential to bridge the gap between preclinical findings and clinical reality. While the antitumor efficacy of 17-AAG has been demonstrated in various preclinical disease models, the specific contributions of its individual metabolites to this efficacy are rarely dissected. nih.gov Studies in xenograft models typically measure the concentration of the parent drug and sometimes the main active metabolite, 17-AG, in plasma and tumor tissue, but a full metabolic profile is often lacking.

The future of translational research in this area must focus on developing a deeper understanding of metabolite-mediated effects in vivo. Key research prospects include:

Developing specific assays to quantify M5 concentrations in biological matrices (plasma, tumor tissue) from preclinical models.

Correlating metabolite levels with pharmacodynamic markers. For example, investigating whether the concentration of M5 in a tumor correlates with the degradation of specific client proteins or changes in metabolic signatures. ncats.io

Synthesizing pure M5 for direct administration in animal models. This would allow for a definitive characterization of its standalone efficacy, toxicity, and pharmacokinetic profile, separating its effects from those of the parent drug and other metabolites.

By pursuing these translational avenues, researchers can build a more accurate picture of how 17-AAG and its full complement of metabolites work in a complex biological system. This knowledge is indispensable for refining therapeutic strategies, identifying patient populations most likely to benefit, and guiding the development of the next generation of Hsp90 inhibitors.

Compound Reference Table

Q & A

Q. How can metabolomics data from 17AAG studies be standardized for reproducibility?

  • Methodological Answer: Follow the Minimum Reporting Standards for metabolomics:
  • Use PCA for unsupervised analysis but avoid overinterpretation without external validation.
  • Report algorithm details (e.g., software, version) and data partitioning (training/validation sets).
  • Provide raw spectra and processed data for community validation .

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